molecular formula C6H11NO2S2 B093364 1,1-Bis(ethylthio)-2-nitroethylene CAS No. 19419-96-6

1,1-Bis(ethylthio)-2-nitroethylene

Katalognummer B093364
CAS-Nummer: 19419-96-6
Molekulargewicht: 193.3 g/mol
InChI-Schlüssel: WQFYZWXFKNXUQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis(ethylthio)-2-nitroethylene (BETNE) is a chemical compound that belongs to the family of nitroalkenes. It is a yellowish liquid with a strong odor and is primarily used in scientific research. BETNE has been found to have several interesting properties, making it a valuable tool for scientists studying various biological and chemical processes. In

Wirkmechanismus

1,1-Bis(ethylthio)-2-nitroethylene has been found to have a unique mechanism of action. It is a Michael acceptor, which means that it can undergo a Michael addition reaction with a nucleophile. This reaction can occur with various biological molecules, such as thiols and amines. The resulting product can then undergo further reactions, leading to various biological and chemical effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been found to have anti-inflammatory and antioxidant properties. In addition, this compound has been found to have anticancer activity, making it a potential tool for cancer therapy.

Vorteile Und Einschränkungen Für Laborexperimente

1,1-Bis(ethylthio)-2-nitroethylene has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. This compound has also been found to have a unique mechanism of action, making it a valuable tool for studying various biological and chemical processes. However, there are also limitations to using this compound in lab experiments. It can be toxic and unstable, making it difficult to handle and store. This compound can also react with various biological molecules, leading to non-specific effects.

Zukünftige Richtungen

There are several future directions for the use of 1,1-Bis(ethylthio)-2-nitroethylene in scientific research. One potential direction is the use of this compound in cancer therapy. This compound has been found to have anticancer activity, and further studies could lead to the development of this compound-based drugs for cancer treatment. Another potential direction is the use of this compound in the synthesis of other compounds. This compound has been used in the synthesis of pyrroles and β-lactams, and further studies could lead to the development of new compounds with unique properties. Finally, this compound could be used in the study of various biological processes, such as enzyme activity and protein function. Further studies could lead to a better understanding of these processes and the development of new drugs and therapies.
Conclusion
In conclusion, this compound is a valuable tool for scientific research. Its unique properties make it a useful tool for studying various biological and chemical processes. This compound has several advantages for lab experiments, but there are also limitations to its use. Further studies could lead to the development of new drugs and therapies based on this compound and a better understanding of various biological processes.

Synthesemethoden

The synthesis of 1,1-Bis(ethylthio)-2-nitroethylene involves the reaction of 1,1-dichloro-2-nitroethylene with sodium ethyl mercaptide in a solvent such as tetrahydrofuran (THF). The reaction takes place at low temperatures and is typically carried out under an inert atmosphere. The resulting product is this compound, which can be purified using various techniques such as column chromatography.

Wissenschaftliche Forschungsanwendungen

1,1-Bis(ethylthio)-2-nitroethylene has been used in various scientific research applications, primarily in the field of organic chemistry. It is a useful tool for studying the reaction mechanisms of various chemical processes. This compound has also been used in the synthesis of other compounds, such as pyrroles and β-lactams. In addition, this compound has been found to have biological activity, making it a valuable tool for studying various biological processes.

Eigenschaften

CAS-Nummer

19419-96-6

Molekularformel

C6H11NO2S2

Molekulargewicht

193.3 g/mol

IUPAC-Name

1,1-bis(ethylsulfanyl)-2-nitroethene

InChI

InChI=1S/C6H11NO2S2/c1-3-10-6(11-4-2)5-7(8)9/h5H,3-4H2,1-2H3

InChI-Schlüssel

WQFYZWXFKNXUQD-UHFFFAOYSA-N

SMILES

CCSC(=C[N+](=O)[O-])SCC

Kanonische SMILES

CCSC(=C[N+](=O)[O-])SCC

Andere CAS-Nummern

19419-96-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.